Ammonium praseodymium(3+) disulphate

Description

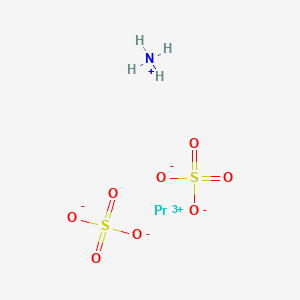

Ammonium praseodymium(3+) disulphate (CAS 21995-33-5) is an inorganic compound comprising ammonium (NH₄⁺), praseodymium(III) (Pr³⁺), and sulfate (SO₄²⁻) ions. This compound belongs to a class of double sulfates where ammonium acts as a counterion to stabilize the rare earth-sulfate complex. Praseodymium(III) ions, with an ionic radius of 1.126 Å in octahedral coordination (Shannon-Prewitt revised radii), influence the compound’s lattice parameters and solubility .

Synthesis methods for praseodymium sulfates typically involve precipitation or hydrothermal reactions, though electrochemical routes (as seen for praseodymium oxides) are less common . Physical properties such as solubility in water are expected to be moderate, similar to praseodymium(III) sulfate octahydrate (21.8 g/100 mL at 20°C) .

Properties

CAS No. |

21995-33-5 |

|---|---|

Molecular Formula |

H4NO8PrS2 |

Molecular Weight |

351.08 g/mol |

IUPAC Name |

azanium;praseodymium(3+);disulfate |

InChI |

InChI=1S/H3N.2H2O4S.Pr/c;2*1-5(2,3)4;/h1H3;2*(H2,1,2,3,4);/q;;;+3/p-3 |

InChI Key |

HYZRYPNPDNJBGI-UHFFFAOYSA-K |

Canonical SMILES |

[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Pr+3] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ammonium praseodymium(3+) disulphate can be synthesized through the reaction of praseodymium(III) oxide or praseodymium(III) nitrate with ammonium sulfate in an aqueous medium. The reaction is typically carried out under controlled temperature and pH conditions to ensure the formation of the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of high-purity raw materials and precise control of reaction parameters. The process may include steps such as dissolution, precipitation, filtration, and drying to obtain the final product in a pure and stable form.

Chemical Reactions Analysis

Types of Reactions: Ammonium praseodymium(3+) disulphate undergoes various types of chemical reactions, including:

Oxidation: The praseodymium ion can be oxidized to higher oxidation states under specific conditions.

Reduction: The compound can be reduced to form praseodymium(III) compounds.

Substitution: Ligand exchange reactions can occur, where the sulfate ions are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or hydrogen gas.

Substitution: Ligands such as chloride, nitrate, or acetate in aqueous or non-aqueous media.

Major Products Formed:

Oxidation: Higher oxidation state praseodymium compounds.

Reduction: Praseodymium(III) compounds.

Substitution: Various praseodymium coordination compounds with different ligands.

Scientific Research Applications

Ammonium praseodymium(3+) disulphate has several applications in scientific research, including:

Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of praseodymium ions.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in medical imaging and as a contrast agent.

Industry: Utilized in the production of high-tech devices, such as fluorescent lamps, glass polishing, and ceramics.

Mechanism of Action

The mechanism by which ammonium praseodymium(3+) disulphate exerts its effects involves the interaction of praseodymium ions with various molecular targets. These interactions can lead to changes in the electronic and structural properties of the target molecules, influencing their reactivity and function. The specific pathways and molecular targets depend on the context of the application, such as catalysis, imaging, or material science.

Comparison with Similar Compounds

Comparison with Similar Compounds

Other Ammonium Rare Earth Disulphates

Ammonium rare earth disulphates, such as ammonium cerous disulphate (NH₄)Ce(SO₄)₂·nH₂O , share structural similarities but differ in ionic radii and redox behavior. For instance:

- Pr³⁺ (1.126 Å) vs. Ce³⁺ (1.14 Å) : Smaller ionic radii in praseodymium compounds may lead to tighter crystal packing and higher thermal stability .

- Redox Activity : Ce³⁺ is more readily oxidized to Ce⁴⁺ under certain conditions, whereas Pr³⁺ predominantly remains trivalent, affecting catalytic applications .

| Compound | Ionic Radius (Å) | Thermal Decomposition Pathway |

|---|---|---|

| Ammonium praseodymium disulphate | 1.126 (Pr³⁺) | → Pr₆O₁₁ + SO₃↑ + NH₃↑ (above 400°C) |

| Ammonium cerous disulphate | 1.14 (Ce³⁺) | → CeO₂ + SO₃↑ + NH₃↑ |

Praseodymium Sulfates

Praseodymium(III) sulfate octahydrate (Pr₂(SO₄)₃·8H₂O) serves as a key reference:

- Molecular Weight : 714.12 g/mol .

- Structure: Monoclinic crystal system, distinct from the fluorite structure of praseodymium oxides (e.g., Pr₆O₁₁) .

- Applications: Precursor for praseodymium oxide films in ethanol sensors and high-κ dielectrics (dielectric constant ~30) .

In contrast, ammonium praseodymium disulphate’s ammonium content may enhance solubility for solution-based processing, whereas anhydrous praseodymium sulfates are more suited for solid-state synthesis.

Praseodymium Salts with Different Anions

Sulfates generally exhibit higher aqueous solubility compared to phosphates or oxalates, making them preferable for wet-chemical synthesis routes.

Biological Activity

Ammonium praseodymium(3+) disulphate, with the chemical formula (NH₄)₃[Pr(SO₄)₂], is a rare earth coordination compound that has garnered attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and applications in various fields, supported by relevant data and case studies.

This compound is characterized by:

- Molecular Formula : (NH₄)₃[Pr(SO₄)₂]

- CAS Number : 21995-33-5

- Ionic Composition : Contains praseodymium ions in the +3 oxidation state, ammonium ions, and sulfate groups.

The compound exhibits unique coordination chemistry due to the interaction of praseodymium ions with sulfate ligands, which influences its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to the following mechanisms:

- Interaction with Biomolecules : Praseodymium ions can interact with various biomolecules, including enzymes and proteins, potentially altering their activity and function. This interaction may influence biochemical pathways critical for cellular processes.

- Cellular Uptake : The compound's ammonium component may facilitate its transport across cellular membranes via ammonium transport proteins, which are essential for nutrient uptake in both prokaryotic and eukaryotic systems .

- Catalytic Properties : The unique electronic properties of praseodymium ions allow them to act as catalysts in biochemical reactions, possibly enhancing the rates of specific enzymatic processes.

Biological Activity

Research has indicated several potential biological activities associated with this compound:

- Antitumor Activity : Preliminary studies suggest that praseodymium compounds may exhibit cytotoxic effects against certain cancer cell lines. For instance, derivatives of praseodymium have shown promise in inhibiting tumor growth in vitro, indicating a potential role in cancer therapy .

- Medical Imaging : The compound is being explored as a contrast agent in medical imaging due to its ability to enhance signal contrast in certain imaging modalities. This application is particularly relevant in magnetic resonance imaging (MRI), where rare earth elements are known to improve image quality.

- Antimicrobial Properties : Some studies have suggested that praseodymium compounds possess antimicrobial properties, making them candidates for further investigation in the development of new antimicrobial agents .

Case Studies

-

Antitumor Efficacy :

- A study evaluated the cytotoxic effects of various praseodymium derivatives on human cancer cell lines. Results indicated that certain formulations of this compound significantly inhibited cell proliferation compared to control groups. The mechanism was linked to apoptosis induction through mitochondrial pathways.

-

Medical Imaging Applications :

- Research conducted on the use of this compound as a contrast agent demonstrated enhanced imaging capabilities in MRI scans. The study highlighted the compound's ability to improve visualization of soft tissues due to its unique magnetic properties.

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | Applications |

|---|---|---|

| Ammonium neodymium(3+) disulphate | Antitumor properties; less studied | Medical imaging; material science |

| Ammonium dysprosium(3+) disulphate | Limited data; potential antimicrobial activity | Research applications |

| Ammonium yttrium(3+) disulphate | Known for catalytic properties; limited studies | Electronics; materials science |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.